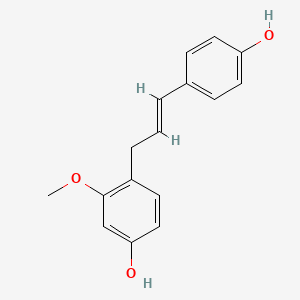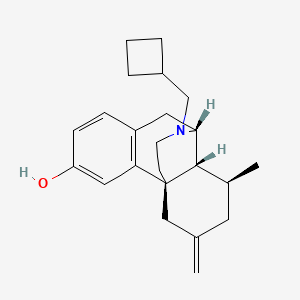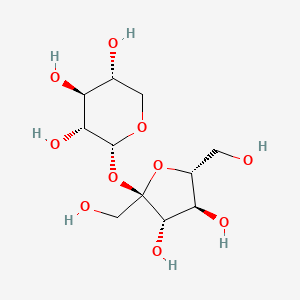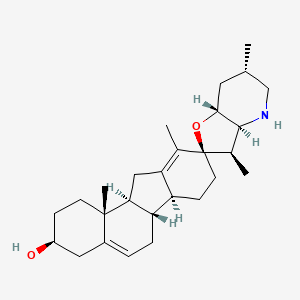
シクロパミン
概要
説明
シクロパミン、別名11-デオキシジェルビンは、天然に存在するステロイドアルカロイドです。これは、コーンリリー(Veratrum californicum)に見られる奇形誘発物質です。 シクロパミンは、妊娠中の動物が摂取すると単眼症(目の発達が1つのみ)などの奇形を引き起こす能力があるため、注目を集めています . この化合物は、1950年代に、アイダホ州の羊がコーンリリーを食べた後に単眼の子羊を産んだときに最初に確認されました .
科学的研究の応用
Cyclopamine has a wide range of scientific research applications:
作用機序
シクロパミンは、ヘッジホッグシグナル伝達経路を阻害することでその効果を発揮します。 これは、特に膜貫通型受容体Smoothened(SMO)に結合して拮抗し、下流のシグナル伝達成分の活性化を防ぎます . この阻害は、経路を混乱させ、細胞の増殖と分化に関与する遺伝子発現の抑制につながります .
6. 類似の化合物との比較
シクロパミンは、ジェルビンやベラトラミンなどの他のステロイドアルカロイドと比較されることがよくあります。 ジェルビンはシクロパミンと構造的に似ていますが、炭素11にメチレン基ではなくケトン基を持っている点が異なります . ベラトラミンは、別の関連化合物であり、シクロパミンとジェルビンの奇形誘発効果がありません . シクロパミンがヘッジホッグ経路を阻害するユニークな能力は、これらの類似した化合物とは一線を画しており、がん研究や治療開発において貴重なツールとなっています .
参考文献
Safety and Hazards
生化学分析
Biochemical Properties
Cyclopamine interacts with the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development . It specifically targets the Smoothened (Smo) receptor, inhibiting the pathway . This interaction with the Smo receptor is a key aspect of Cyclopamine’s biochemical activity.
Cellular Effects
Cyclopamine has significant effects on various types of cells and cellular processes. It has been shown to decrease oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppress cell proliferation, and induce apoptosis . It also increases reactive oxygen species (ROS) generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .
Molecular Mechanism
Cyclopamine exerts its effects at the molecular level by interrupting the Sonic hedgehog (Shh) pathway . In healthy development, the Shh gene codes for Shh proteins. These proteins have a high affinity for the surface membrane protein patched. Upon binding, Shh proteins inhibit patched . Cyclopamine interrupts this process, thereby altering the pathway and ultimately causing birth defects .
Temporal Effects in Laboratory Settings
Cyclopamine’s effects over time in laboratory settings have been observed in various studies. For instance, it has been found that cyclopamine, like glutamine depletion, causes a substantial decrease in oxygen consumption in a number of NSCLC cell lines . This indicates that the effects of cyclopamine can change over time under laboratory conditions.
Dosage Effects in Animal Models
The effects of cyclopamine vary with different dosages in animal models. High concentrations of cyclopamine have shown cytotoxic effects on cancer cells . It has been noted that at high doses, cyclopamine has a potential teratogenic effect, causing many potential side effects, including weight loss, dehydration, and death .
Metabolic Pathways
Cyclopamine is involved in the Hedgehog signaling pathway, where it interacts with the Smoothened (Smo) receptor . This interaction affects the metabolic flux within this pathway.
Transport and Distribution
It is known that cyclopamine’s poor water solubility initially impeded the development of formulations for administration to animals .
Subcellular Localization
It is known to interact with the Smoothened (Smo) receptor, which is a seven-transmembrane protein . This suggests that cyclopamine may be localized to the cell membrane where it can interact with this receptor.
準備方法
シクロパミンは、Veratrum californicumの根や根茎から抽出できます。植物の入手可能性が限られているため、合成ルートが開発されました。そのような方法の1つは、デヒドロエピアンドロステロンを出発物質として使用するものです。 合成には、C-ノル-D-ホモステロイドコアを形成するための生体模倣転位と、(E)/ F環部分を確立するための立体選択的な還元カップリング/(ビス)環化シーケンスが含まれています . この方法は、シクロパミンをグラム量で生成するためのスケーラブルなアプローチを提供します。
化学反応の分析
シクロパミンは、以下を含むさまざまな化学反応を受けます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、亜鉛や塩化アンモニウムなどの還元剤が含まれます . これらの反応から形成される主要な生成物には、ジェルビンおよびその他の関連するステロイドアルカロイドが含まれます。
4. 科学研究への応用
シクロパミンは、幅広い科学研究への応用があります。
類似化合物との比較
Cyclopamine is often compared with other steroidal alkaloids, such as jervine and veratramine. While jervine is structurally similar to cyclopamine, it differs in having a ketone group at carbon-11 instead of a methylene group . Veratramine, another related compound, lacks the teratogenic effects of cyclopamine and jervine . Cyclopamine’s unique ability to inhibit the Hedgehog pathway sets it apart from these similar compounds, making it a valuable tool in cancer research and therapeutic development .
References
特性
IUPAC Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASFUMOKHFSJGL-LAFRSMQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043709 | |
| Record name | Cyclopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |
| Record name | CYCLOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
4449-51-8 | |
| Record name | Cyclopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyclopamine exert its anti-cancer effects?
A1: Cyclopamine acts as a potent antagonist of the Hedgehog (Hh) signaling pathway [, , ]. Specifically, it binds to and inhibits the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway [, , ]. By disrupting this pathway, cyclopamine effectively inhibits the expression of downstream target genes that regulate cell growth, proliferation, differentiation, and survival, ultimately leading to tumor suppression [, , , , , ].
Q2: What are the downstream consequences of cyclopamine-mediated Hh pathway inhibition?
A2: Inhibition of the Hh pathway by cyclopamine triggers a cascade of downstream events, including:
- Reduced cell proliferation: Cyclopamine effectively arrests the cell cycle, predominantly at the G0/G1 phase, leading to decreased DNA synthesis and cell division in various cancer cell lines [, , , , ].
- Induction of apoptosis: Cyclopamine promotes programmed cell death in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation. This effect is often associated with alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , , , , ].
- Suppression of invasion and metastasis: Studies demonstrate that cyclopamine can inhibit the migratory and invasive capacity of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation [, ].
Q3: What is the molecular formula and weight of cyclopamine?
A3: Cyclopamine has a molecular formula of C27H41NO2 and a molecular weight of 411.62 g/mol.
Q4: Has computational chemistry been employed to study cyclopamine?
A4: Yes, computational modeling has been used to investigate the interactions of cyclopamine with its target protein, Smoothened (SMO) []. Molecular dynamics simulations have revealed that the binding position of cyclopamine on SMO dictates its agonistic or antagonistic effects []. These studies provide valuable insights into the structure-activity relationship of cyclopamine and can guide the design of more potent and selective Hh pathway inhibitors.
Q5: What is known about the structure-activity relationship of cyclopamine and its analogs?
A5: While cyclopamine exhibits promising anti-cancer activity, it suffers from limitations such as poor solubility and potential off-target effects. Researchers have synthesized and evaluated various cyclopamine analogs to improve its pharmacological properties. For instance, hydroxylated cyclopamine analogs have been isolated from Veratrum californicum, and their ability to inhibit the Hh pathway has been assessed []. These studies contribute to the understanding of the structural features essential for cyclopamine's activity and guide the development of improved Hh inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Q6: What are the challenges associated with cyclopamine formulation and delivery?
A6: Cyclopamine exhibits poor solubility in aqueous solutions, hindering its formulation and bioavailability. To overcome this limitation, researchers are exploring various drug delivery systems, including nanoparticles and other nanoformulations, to improve cyclopamine's solubility, stability, and targeted delivery to tumor sites [].
Q7: What is the pharmacokinetic profile of cyclopamine?
A7: Studies in sheep have revealed that cyclopamine exhibits a short elimination half-life (approximately 1.1 hours) following intravenous administration []. This rapid clearance necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of cyclopamine in different animal models and humans.
Q8: What evidence supports the anti-cancer activity of cyclopamine?
A8: Extensive preclinical studies have demonstrated the anti-cancer efficacy of cyclopamine in various in vitro and in vivo models:
- In vitro studies: Cyclopamine effectively inhibits the proliferation and induces apoptosis in a wide range of cancer cell lines, including those derived from breast cancer, pancreatic cancer, medulloblastoma, and gastric cancer [, , , , , , , , , , ].
- In vivo studies: Animal models have shown that cyclopamine can suppress tumor growth and metastasis in xenograft and orthotopic models of various cancers [, , , ]. Notably, cyclopamine has demonstrated efficacy against medulloblastoma, a highly malignant pediatric brain tumor, both alone and in combination with other agents like lovastatin [, ].
Q9: Can cancer cells develop resistance to cyclopamine treatment?
A9: Yes, prolonged exposure to cyclopamine can lead to the development of drug resistance in certain cancer cell lines [, ]. Resistance mechanisms may involve alterations in the Hh signaling pathway itself, such as mutations in SMO or upregulation of downstream signaling molecules. Additionally, cancer stem cells, a subpopulation of tumor cells with enhanced self-renewal and tumor-initiating capacity, may contribute to cyclopamine resistance [, , ]. Strategies to overcome cyclopamine resistance are an active area of research and may involve combining cyclopamine with other targeted therapies or developing novel Hh pathway inhibitors that circumvent known resistance mechanisms.
Q10: What are the known toxicities associated with cyclopamine?
A10: Cyclopamine is a teratogenic compound, meaning it can interfere with fetal development and cause birth defects [, , ]. Its teratogenic effects are attributed to its disruption of the Hh signaling pathway, which plays a critical role in embryonic development. While the teratogenic potential of cyclopamine limits its use during pregnancy, it has also spurred research into its potential as an anti-cancer agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


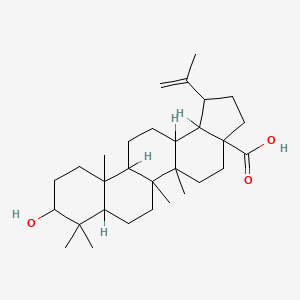

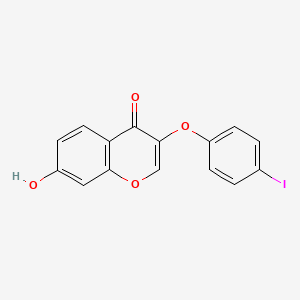

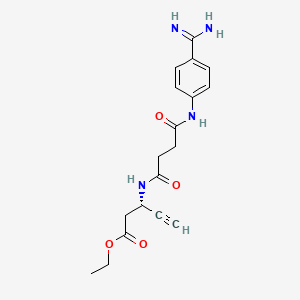
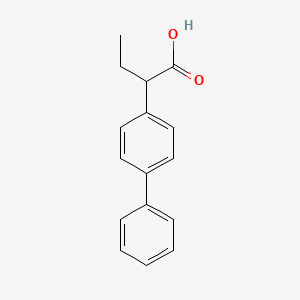
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)
